7-Chlorobenzofuran-4-carboxylic acid
Overview
Description
7-Chlorobenzofuran-4-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClO3 and its molecular weight is 196.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 7-chlorobenzofuran-4-carboxylic acid belongs, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways .
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, thereby disrupting key biochemical pathways .
Biochemical Pathways
For example, some benzofuran compounds have anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis . Other benzofuran compounds have anti-viral activity, indicating they may interfere with viral replication pathways .
Pharmacokinetics
For example, this compound has a molecular weight of 196.59 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the known biological activities of benzofuran compounds, it is likely that this compound could have effects such as inhibiting cell proliferation (in the case of anti-tumor activity), killing or inhibiting the growth of bacteria (in the case of antibacterial activity), protecting cells from oxidative damage (in the case of anti-oxidative activity), or inhibiting viral replication (in the case of anti-viral activity) .
Properties
IUPAC Name |
7-chloro-1-benzofuran-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOZOHSZUJYIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C=CO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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